molecular formula C10H10CuN2O2S2 B126474 CopperPyrithione CAS No. 154592-20-8

CopperPyrithione

Cat. No. B126474
M. Wt: 317.9 g/mol
InChI Key: QHNCWVQDOPICKC-UHFFFAOYSA-N
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Description

Copper pyrithione is a coordination complex derived from pyrithione, which is an organosulfur compound with bactericidal and fungicidal properties. It is used in various applications, including marine antifouling paints and antidandruff shampoos. The complex functions by increasing cellular copper levels, leading to the inactivation of iron-sulfur proteins in fungi such as Saccharomyces cerevisiae and Malassezia globosa . The environmental chemistry of copper pyrithione suggests that it rapidly degrades in water to less toxic compounds and does not accumulate significantly in sediments due to its reduction under anaerobic conditions .

Synthesis Analysis

The synthesis of copper pyrithione is not directly described in the provided papers. However, the synthesis of related copper(II) complexes with pyridine derivatives has been reported. These complexes are synthesized using azido bridging ligands and pyridine derivatives, resulting in polynuclear compounds with unique magnetic properties . Another synthesis involves copper(II) triphenylacetate-pyridine complexes, which exhibit unusual geometries around the copper centers .

Molecular Structure Analysis

The molecular structure of copper pyrithione itself is not detailed in the provided papers. However, the structures of related copper complexes have been determined using X-ray diffraction methods. For example, a dimeric copper(II) triphenylacetate-pyridine complex exhibits a highly distorted trigonal bipyramidal geometry around each copper atom . Another example is a mononuclear copper(II) compound with a five-coordinated geometry involving a water molecule and the ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole .

Chemical Reactions Analysis

The chemical reactions involving copper pyrithione are not explicitly discussed in the provided papers. However, the antimicrobial mechanism of zinc pyrithione, which is similar to copper pyrithione, involves an increase in cellular copper levels that leads to the inactivation of iron-sulfur cluster-containing proteins . Additionally, the synergistic toxic effects of zinc pyrithione and copper on marine species suggest that the presence of copper enhances the toxicity of pyrithione, potentially through the formation of copper pyrithione .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper pyrithione are not directly reported in the provided papers. However, the properties of related copper complexes can be inferred. For instance, the magnetic susceptibility data of polynuclear copper(II) complexes indicate strong ferromagnetic coupling, which can be correlated with their structural parameters . The photoluminescent studies of copper(I) complexes with dipyridylamine ligands suggest potential applications in organic light-emitting diode devices due to their interesting luminescent properties .

Scientific Research Applications

Antimicrobial Activities

  • Yeast Growth Inhibition : Copper Pyrithione increases cellular copper levels, leading to the inactivation of iron-sulfur cluster-containing proteins in yeast, thus inhibiting its growth. This action mechanism is similar in the scalp fungus Malassezia globosa, suggesting its potential in antimicrobial applications (Reeder et al., 2011).

  • Bacterial Uptake Mechanism : Specific membrane transporters in bacteria facilitate the uptake of Copper Pyrithione and its metal complexes, impacting the antimicrobial efficacy of pyrithione-based compounds (Salcedo-Sora et al., 2021).

Environmental and Marine Applications

  • Antifouling Properties : Copper Pyrithione shows promise as an antifoulant in marine paints, replacing harmful substances like tributyltin (TBT). Studies indicate rapid degradation in water to less toxic compounds, preventing sediment accumulation and showing a favorable environmental profile (Turley et al., 2000).

  • Synergistic Effects with Zinc : When combined with zinc in antifouling paints, Copper Pyrithione exhibits synergistic toxic effects on marine organisms. This synergy could be due to the formation of copper pyrithione, highlighting the need for considering these combined effects in environmental risk assessments (Bao et al., 2008).

Photodegradation and Environmental Fate

  • Toxicity Reduction through UV Irradiation : Copper Pyrithione's degradation via UV-A irradiation indicates a reduction in toxicity, although degradation products may still pose environmental risks. This highlights the importance of understanding the fate of Copper Pyrithione in light-exposed environments (Okamura et al., 2006).

  • Impact on Freshwater Macrophyte : Studies on the freshwater macrophyte Lemna gibba G3 show that Copper Pyrithione inhibits growth and causes morphological changes, indicating its potential impact on primary producers in aquatic ecosystems (Okamura et al., 2012).

Cancer Research

  • Cytotoxic and Antibacterial Activity : Copper Pyrithione complexes show significant cytotoxic activity against cancer cells, with improved water solubility and potent antibacterial properties. This suggests a potential role in cancer treatment and antimicrobial applications (Mishra et al., 2023).

Safety And Hazards

Copper Pyrithione is harmful if swallowed and fatal if inhaled . It may cause skin irritation and serious eye damage . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The global Copper Pyrithione market size was estimated at USD 418.57 million in 2021, USD 452.94 million in 2022, and is projected to grow at a Compound Annual Growth Rate (CAGR) of 8.38% to reach USD 678.64 million by 2027 . This suggests a promising future for Copper Pyrithione in various industries.

properties

IUPAC Name

copper;1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCWVQDOPICKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10CuN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CopperPyrithione

CAS RN

154592-20-8
Record name Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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